Kievitone hydrate

Description

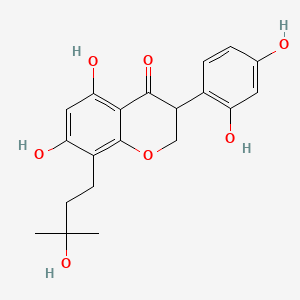

Structure

2D Structure

3D Structure

Properties

CAS No. |

62682-11-5 |

|---|---|

Molecular Formula |

C20H22O7 |

Molecular Weight |

374.4 g/mol |

IUPAC Name |

3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-hydroxy-3-methylbutyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C20H22O7/c1-20(2,26)6-5-12-15(23)8-16(24)17-18(25)13(9-27-19(12)17)11-4-3-10(21)7-14(11)22/h3-4,7-8,13,21-24,26H,5-6,9H2,1-2H3 |

InChI Key |

QISUKJAAXYVLMA-UHFFFAOYSA-N |

SMILES |

CC(C)(CCC1=C2C(=C(C=C1O)O)C(=O)C(CO2)C3=C(C=C(C=C3)O)O)O |

Canonical SMILES |

CC(C)(CCC1=C2C(=C(C=C1O)O)C(=O)C(CO2)C3=C(C=C(C=C3)O)O)O |

Other CAS No. |

62682-11-5 |

Origin of Product |

United States |

Occurrence, Biogeography, and Inductive Factors of Kievitone Hydrate

Natural Occurrence and Phylogenetic Distribution of Kievitone (B1673638) Hydrate-Producing Organisms

Kievitone and its hydrate (B1144303) form, kievitone hydrate, are primarily associated with plants, particularly legumes, as phytoalexins tandfonline.comresearchgate.netapsnet.org. Phytoalexins are antimicrobial compounds produced by plants in response to infection or stress researchgate.net. While this compound was initially identified as a fungal metabolite formed from kievitone, it has also been isolated from plant sources. For instance, it was found in black gram (Phaseolus mungo, syn. Vigna mungo) seedlings treated with aqueous CuCl₂, alongside novel isoflavanones researchgate.net. This suggests the presence of plant enzymes capable of catalyzing the hydration of prenylated isoflavanones researchgate.net.

The phylogenetic distribution of this compound production is thus linked to the occurrence of plants that synthesize kievitone. Isoflavonoids, the class to which kievitone belongs, are predominantly found in leguminous plants, with over 90% of them occurring in this plant family tandfonline.com. Research has identified this compound in various Phaseolus and Vigna species, indicating its presence within these genera researchgate.nettsijournals.com.

Biogeographical Patterns and Environmental Influences on this compound Accumulation

The biogeographical distribution of this compound is intrinsically tied to the geographical spread of its producing plant species, primarily legumes. These plants are cultivated and found in various regions globally, particularly in Asia, Africa, and the Americas tsijournals.com. Environmental influences that trigger the production of kievitone in plants can therefore indirectly affect the accumulation patterns of this compound. Factors such as soil type, climate, and the presence of specific microbial communities can modulate plant stress responses, leading to the biosynthesis of phytoalexins like kievitone researchgate.net. While specific geographical mapping of this compound accumulation is not widely documented, its presence is inferred in regions where host plants are susceptible to microbial attack or other environmental stressors.

Elicitation and Induction of this compound in Plant Defense Responses

This compound's presence is largely a consequence of plant defense mechanisms, either through direct plant synthesis or microbial metabolism of kievitone. Its induction is triggered by various biotic and abiotic factors.

Role of Pathogen-Associated Molecular Patterns (PAMPs) in this compound Induction

Pathogen-Associated Molecular Patterns (PAMPs), such as flagellin (B1172586) and chitin, are recognized by plants as signals of microbial invasion, initiating defense responses that can include phytoalexin production tandfonline.comresearchgate.net. While direct evidence for PAMPs specifically inducing this compound formation in plants is limited, PAMPs are known to elicit the production of kievitone itself. For example, the fungal pathogen Fusarium solani f. sp. phaseoli produces kievitone hydratase, which converts kievitone to this compound frontiersin.orgnih.gov. This microbial detoxification mechanism is often a response to plant-derived defense compounds, including phytoalexins like kievitone, which are themselves induced by microbial presence frontiersin.orgnih.gov.

Abiotic Stressors and Their Impact on this compound Accumulation

Abiotic stressors, such as mechanical wounding, UV radiation, and chemical treatments, can also induce the production of phytoalexins in plants, including kievitone tandfonline.comresearchgate.net. For instance, treatment of snap bean pods with aqueous CuCl₂ led to the isolation of this compound researchgate.net. Similarly, organic acid treatments applied pre-harvest to snap bean plants have been shown to influence phytoalexin accumulation, with some treatments leading to increased levels of kievitone bu.edu.egresearchgate.net. These findings suggest that abiotic stresses can indirectly lead to the accumulation of this compound by stimulating the production of its precursor, kievitone.

Chemical Elicitors and the Modulation of this compound Levels

Chemical elicitors, including plant hormones and specific compounds, can modulate the synthesis of phytoalexins. Jasmonic acid (JA) and salicylic (B10762653) acid (SA) are well-known plant signaling molecules involved in defense responses researchgate.net. Studies have indicated that salicylic acid can suppress certain fungal pathogens and influence phytoalexin accumulation in snap beans bu.edu.eg. While direct modulation of this compound by these specific chemical elicitors requires further investigation, their role in inducing the broader plant defense pathway that leads to kievitone production is established tandfonline.comresearchgate.netresearchgate.net.

Compound List:

this compound

Kievitone

Jasmonic acid

Salicylic acid

Flagellin

Chitin

Phaseollidin

Phaseollin

Phaseollinisoflavan

Coumestrol

6-ά-Hydroxyphaseollin

Biosynthesis and Enzymology of Kievitone Hydrate

Enzymatic Transformations in Kievitone (B1673638) Hydrate (B1144303) Formation

Biosynthesis of Kievitone: Intermediates and Proposed Enzymatic Steps

The primary biochemical transformation leading to kievitone hydrate involves the enzymatic hydration of kievitone. Kievitone, an isoflavonoid (B1168493) phytoalexin produced by plants like the French bean (Phaseolus vulgaris) as a defense mechanism against fungal infection, is converted into the less toxic tertiary alcohol, hydroxy-kievitone (HO-KV), which is this compound apsnet.orgplos.org. This detoxification process is crucial for the pathogenicity of fungi such as Fusarium solani f. sp. phaseoli and Nectria haematococca apsnet.orgnih.gov.

The enzyme responsible for this conversion is known as kievitone hydratase (KHS) , also referred to as kievitone hydratase (KHase) apsnet.orgplos.orgnih.govresearchgate.netebi.ac.uk. This enzyme catalyzes the addition of a water molecule across the carbon-carbon double bond present in the prenyl moiety of kievitone plos.orgresearchgate.net. The reaction can be represented as:

Kievitone + H₂O → this compound (Hydroxy-kievitone)

While kievitone is the natural substrate, purified recombinant kievitone hydratase from Nectria haematococca (NhKHS) has also demonstrated activity with other compounds, notably the chalcone (B49325) derivative xanthohumol (B1683332) (XN) plos.orgnih.govresearchgate.net. This suggests a degree of substrate promiscuity, making NhKHS a promising candidate for biocatalytic applications in the production of tertiary alcohols plos.orgnih.govresearchgate.net.

The biochemical properties of NhKHS have been characterized using XN as a model substrate. The enzyme exhibits optimal activity at pH 6.0 and a temperature of 35°C plos.orgnih.govresearchgate.net. Kinetic studies with XN revealed an apparent Vmax of 7.16 µmol min⁻¹ mg⁻¹ and a Km of 0.98 ± 0.13 mM plos.orgnih.govresearchgate.net.

Table 1: Biochemical Properties of Recombinant Nectria haematococca Kievitone Hydratase (NhKHS) with Xanthohumol

| Parameter | Value |

| Optimal pH | 6.0 |

| Optimal Temperature (°C) | 35 |

| Vmax (µmol min⁻¹ mg⁻¹) | 7.16 |

| Km (mM) | 0.98 ± 0.13 |

The substrate specificity of NhKHS was further explored, revealing significant conversion rates for various flavonoids:

Table 2: Substrate Specificity of Recombinant Nectria haematococca Kievitone Hydratase (NhKHS)

| Substrate | Conversion (%) | ± Standard Deviation |

| Kievitone | 91.5 | ± 0.6 |

| Xanthohumol (XN) | 56.1 | ± 1.4 |

| Isoxanthohumol | 38.2 | ± 0.2 |

| 8-prenylnaringenin | 3.5 | ± 2.2 |

The enzyme is described as a secreted glycoprotein, with studies indicating it is likely a homodimer nih.govresearchgate.netebi.ac.uk.

Genetic and Molecular Regulation of this compound Biosynthesis

Genetic and Molecular Regulation of this compound Biosynthesis

Gene Clusters and Genomic Organization of Kievitone Hydratase Genes

The genes encoding kievitone hydratase (KHS) have been identified in fungal species such as Fusarium solani f. sp. phaseoli (FsKHS) and Nectria haematococca (NhKHS) plos.orgnih.govresearchgate.net. Research has detected sequences homologous to FsKHS in N. haematococca, suggesting the presence of genes responsible for KHS activity nih.gov. While specific gene clusters directly encoding kievitone hydratase have not been extensively detailed in the provided literature, eukaryotic organisms often organize functionally related genes into clusters to ensure coordinated expression mdpi.com. Such clustering can facilitate selective gene activation and is observed in various fungal and plant genomes mdpi.combiorxiv.org. The genomic organization and precise regulation of these KHS genes within their respective fungal genomes are areas of ongoing investigation.

Transcriptional and Post-Transcriptional Regulation of KHS Expression

The production of extracellular kievitone hydratase by fungal isolates can be influenced by various factors, indicating regulatory mechanisms at play apsnet.orgebi.ac.uk. Studies have shown that the expression of KHS is often low under standard culture conditions, necessitating induction for satisfactory purification or detection ebi.ac.uk. Certain isoflavonoids, such as biochanin A and phaseollinisoflavan, have been identified as potent inducers, significantly increasing the secretion of active KHS ebi.ac.uk. Biochanin A treatment, for instance, resulted in a 16-fold increase in secreted KHase activity, with maximum induction observed between 24 to 96 hours after addition ebi.ac.uk.

Furthermore, the production of extracellular kievitone hydratase by Fusarium isolates has been correlated with their pathogenicity on Phaseolus vulgaris. Isolates that were more aggressive pathogens tended to produce higher levels of kievitone hydratase apsnet.org. This suggests that KHS expression might be linked to the fungal developmental or pathogenic lifecycle, potentially regulated by environmental cues encountered during host-pathogen interaction. While general mechanisms of transcriptional and post-transcriptional regulation, such as the roles of non-coding RNAs and RNA-binding proteins, are critical for fine-tuning gene expression in eukaryotes numberanalytics.commdpi.comactanaturae.rufrontiersin.orgnih.gov, specific examples of these mechanisms directly regulating KHS expression are not detailed in the provided search results.

Molecular and Cellular Roles of Kievitone Hydrate in Biological Systems

Mechanisms of Kievitone (B1673638) Hydrate (B1144303) in Plant-Microbe Interactions

Kievitone is a significant isoflavonoid (B1168493) phytoalexin involved in the defense mechanisms of leguminous plants such as the French bean (Phaseolus vulgaris) and cowpea (Vigna unguiculata). nih.gov Its hydrated form, kievitone hydrate, is central to the interaction between these plants and pathogenic fungi, particularly species of Fusarium.

Certain pathogenic fungi have evolved a sophisticated detoxification mechanism to overcome the antifungal properties of kievitone. A key enzyme in this process is kievitone hydratase (KHase), which catalyzes the conversion of the more fungitoxic kievitone into the less toxic this compound. nih.gov This enzymatic transformation is a critical survival strategy for fungi, allowing them to colonize plant tissues that are actively producing phytoalexins.

Fusarium solani f. sp. phaseoli, an aggressive pathogen of the French bean, produces an extracellular glycoenzyme, kievitone hydratase, to detoxify kievitone. nih.govnih.gov This enzyme facilitates the hydration of kievitone, rendering it less inhibitory to fungal growth. nih.gov The production of kievitone hydratase is not limited to a single isolate of Fusarium; surveys have indicated that the ability to form this compound is widespread among various Fusarium and Nectria isolates. nih.gov

The induction of kievitone hydratase can be triggered by various isoflavonoids. While kievitone itself can induce the enzyme, other compounds have been found to be more potent inducers. For instance, phaseollinisoflavan, another phytoalexin from the host plant, can increase the secreted enzyme levels eight-fold. nih.gov An even more significant sixteen-fold increase in secreted kievitone hydratase activity was observed after treatment with biochanin A, a product of chickpea. nih.gov

Research has shown that purified kievitone hydratase from F. solani f. sp. phaseoli consists of two species with molecular weights of approximately 47,000 and 49,000 Daltons, which likely form a dimer in their native state. nih.gov The presence and activity of this enzyme are directly linked to the fungus's ability to cause disease.

Table 1: Fungal Detoxification of Kievitone

| Feature | Description |

|---|---|

| Enzyme | Kievitone Hydratase (KHase) |

| Substrate | Kievitone |

| Product | This compound |

| Organism | Fusarium solani f. sp. phaseoli and other Fusarium species |

| Enzyme Type | Extracellular glycoenzyme |

| Effect on Toxicity | Reduces the fungitoxicity of kievitone |

| Inducers | Kievitone, Phaseollinisoflavan, Biochanin A |

The detoxification of kievitone to this compound by fungal pathogens is strongly correlated with their virulence. apsnet.org Studies on various isolates of Fusarium have demonstrated that the most aggressive pathogens are those that efficiently produce extracellular kievitone hydratase. nih.gov Variants of F. solani f. sp. phaseoli with reduced kievitone hydratase activity exhibit increased sensitivity to kievitone and are less pathogenic to bean plants. apsnet.org This suggests that the ability to neutralize this specific phytoalexin is a key determinant of the fungus's success in causing disease. apsnet.org

The presence of kievitone hydratase in Fusarium-infected bean tissues shortly after inoculation and for several days thereafter underscores its importance in the development of the fungus within the host. apsnet.org The detoxification process allows the fungus to overcome the plant's chemical defenses at the site of infection, thereby facilitating its growth and proliferation.

While the direct role of this compound in determining host specificity is complex, the ability of a fungus to detoxify this particular phytoalexin is a critical factor. Fungi that possess a highly efficient kievitone hydratase system are better equipped to infect plants that rely on kievitone as a primary defense molecule. This enzymatic capability can, therefore, be considered a component of the pathogen's host-specificity machinery.

This compound as a Constitutive or Inducible Metabolite in Plant Defense

Kievitone is not a constitutively produced compound in healthy plant tissues. Instead, it is an inducible phytoalexin, meaning its synthesis is triggered in response to microbial infection or other forms of stress. apsnet.org In cowpea plants, for example, kievitone accumulates rapidly in hypocotyls following inoculation with the pathogenic fungus Phytophthora vignae. apsnet.org This accumulation is significantly higher in resistant cowpea varieties compared to susceptible ones, highlighting its role in the plant's defense response. apsnet.org

The production of kievitone meets several criteria for a phytoalexin:

It is not detectable in uninjured plants.

Its accumulation is stimulated by fungal inoculation more so than by simple wounding.

In resistant plants, its accumulation coincides with the cessation of fungal growth. apsnet.org

Therefore, the presence of kievitone, and consequently its detoxification product this compound, is indicative of an active plant defense response.

Modulation of Cellular Processes by this compound (excluding direct pharmacological effects)

The biosynthesis of phytoalexins, including kievitone, is integrated into the broader network of plant signal transduction pathways that regulate defense responses. Plant hormones are key players in this network. Notably, the synthesis of kievitone in beans is reported to be downregulated by abscisic acid (ABA), a crucial hormone involved in stress responses. nih.gov This suggests a point of cross-talk between the signaling pathway governing kievitone production and the ABA signaling cascade. The negative regulation by ABA indicates a complex control mechanism that may fine-tune the plant's defense strategy, potentially balancing the energetic costs of phytoalexin production with other stress adaptation responses.

The accumulation of kievitone as a defense response is fundamentally a process controlled at the level of gene expression. The resistance of cowpea plants to Phytophthora vignae, which is associated with the rapid accumulation of kievitone, is linked to a specific derepression of the genes responsible for kievitone biosynthesis. apsnet.org This implies that in resistant cultivars, the presence of the pathogen triggers a signal that leads to the activation of genes encoding the enzymes for the kievitone synthesis pathway.

While the direct influence of this compound on the broader gene expression and proteomic profiles of the host and pathogen is an area requiring more detailed research, the production and detoxification of this molecule are central to the molecular dialogue during infection. For the plant, the activation of kievitone biosynthesis genes is a key feature of its defense-related gene expression program. For the fungus, the expression of the kievitone hydratase gene is a critical component of its virulence-associated gene expression, allowing it to counteract the host's defense. The interplay between the host's ability to produce kievitone and the pathogen's ability to degrade it shapes the proteomic landscape at the host-pathogen interface.

Structural Elucidation and Derivatization Studies of Kievitone Hydrate

Advanced Spectroscopic Techniques for Kievitone (B1673638) Hydrate (B1144303) Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the structure of organic compounds like kievitone hydrate. Both proton (¹H) and carbon (¹³C) NMR provide critical data. ¹H NMR spectra reveal the number and types of protons, their chemical environment through chemical shifts (δ), and their proximity to other protons via coupling constants (J). For this compound, ¹H NMR data has been reported, detailing specific proton signals associated with its structure plos.org. ¹³C NMR, on the other hand, provides information about the carbon skeleton, including the number of unique carbon atoms and their hybridization states, as indicated by their chemical shifts plos.org. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation), further aid in establishing connectivity between protons and carbons, thereby confirming the proposed structure plos.orgpsu.edu.

Mass Spectrometry (MS) Applications in Structural Elucidation

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound, which is crucial for its identification savemyexams.comacdlabs.com. High-resolution mass spectrometry can provide an accurate mass, allowing for the determination of the molecular formula. Fragmentation patterns observed in MS, particularly under electron ionization (EI) or other fragmentation techniques, offer insights into the molecule's substructures. By analyzing these fragments, researchers can piece together the molecular architecture of this compound. For instance, the mass spectrum of this compound has been analyzed in conjunction with HPLC to identify reaction products plos.orgnih.govresearchgate.net. The molecular weight of this compound has been reported as approximately 374.38, with a molecular formula of C₂₀H₂₂O₇ genome.jp.

Stereochemical Assignment of this compound and Related Isoflavonoids

The stereochemistry of this compound, particularly concerning any chiral centers, is a significant aspect of its structural characterization. While some isoflavonoids possess chiral centers that influence their biological activity and physical properties, the specific stereochemical assignment for this compound requires detailed analysis. Studies on related isoflavonoids indicate that the presence of chiral centers can lead to enantiomers or diastereomers, and techniques such as chiral chromatography or specific NMR assignments are employed to differentiate them psu.edupageplace.deorganicchemistrytutor.comresearchgate.netuou.ac.in. Research into the hydration of isoflavonoids often involves understanding the stereochemistry of water addition to double bonds, which can create new chiral centers organicchemistrytutor.comdntb.gov.ua.

Synthesis of this compound Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies

The synthesis of this compound analogs and derivatives is primarily undertaken to explore structure-activity relationships (SAR) within an academic context, aiming to understand how specific structural modifications influence molecular properties. This involves creating variations of the this compound structure through chemical synthesis and then evaluating these changes. For example, synthetic strategies might focus on altering functional groups, modifying the prenyl side chain, or changing the core isoflavonoid (B1168493) skeleton. Such studies provide insights into which parts of the molecule are critical for its observed chemical behavior or potential interactions, without delving into applied pharmacology ebi.ac.uknih.govmdpi.comnih.govliverpool.ac.uk. The academic insight gained from these synthetic efforts contributes to a deeper understanding of the chemical space surrounding this compound and related compounds.

Computational Approaches to this compound Structural Analysis

Computational chemistry offers powerful tools for analyzing molecular structures, including this compound. Techniques such as Density Functional Theory (DFT) calculations, molecular modeling, and conformational analysis can predict molecular geometries, electronic properties, and potential reaction pathways mdpi.comnih.gov. These computational methods can complement experimental data by providing theoretical insights into the stability of different conformations, the nature of chemical bonds, and the electronic distribution within the molecule. Such studies can help in interpreting spectroscopic data and predicting the behavior of this compound and its derivatives, thereby aiding in the rational design of new analogs for further investigation mdpi.comnih.gov.

Analytical Methodologies for Kievitone Hydrate Research

Chromatographic Techniques for Separation and Quantification of Kievitone (B1673638) Hydrate (B1144303)

Chromatographic techniques are fundamental to the isolation and measurement of kievitone hydrate from complex mixtures such as plant extracts and biological fluids. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are two of the most powerful and widely used methods in this regard.

High-performance liquid chromatography (HPLC) is a cornerstone for the quantitative analysis of isoflavonoids, including this compound. scienggj.org Reversed-phase HPLC, particularly with a C18 column, is frequently the method of choice for separating these compounds. researchgate.netresearchgate.net The separation is typically achieved using a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile or methanol, and water. researchgate.net To improve peak shape and resolution, the aqueous component of the mobile phase is often acidified with modifiers like formic acid, acetic acid, or trifluoroacetic acid. scienggj.orgtandfonline.com

A gradient elution program, where the proportion of the organic solvent is increased over time, is commonly employed to effectively separate a wide range of phytoestrogens with varying polarities in a single run. scienggj.org Detection is most often accomplished using a UV-Vis or a diode-array detector (DAD), with the wavelength of maximum absorbance for isoflavones typically falling in the range of 254-280 nm. oup.commdpi.com For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (MS). mdpi.com

Below is a table illustrating a typical setup for the HPLC analysis of isoflavanones, which would be applicable to this compound.

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 20-80% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of phytoestrogens and their metabolites, particularly in biological samples. nih.gov Due to the low volatility of isoflavonoids like this compound, a derivatization step is essential prior to GC-MS analysis. nih.gov The most common derivatization method involves silylation, where polar hydroxyl groups are converted to their more volatile trimethylsilyl (TMS) ethers using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govresearchgate.net

GC-MS offers high chromatographic resolution and the mass spectrometer provides sensitive detection and structural information, which is invaluable for identifying metabolites. nih.gov The fragmentation patterns of the derivatized compounds in the mass spectrometer can be used to elucidate the structure of unknown metabolites. nih.gov Isotope dilution GC-MS, where a stable isotope-labeled internal standard is used, can provide highly accurate and precise quantification. nih.gov

The following table outlines typical GC-MS parameters for the analysis of derivatized isoflavonoids.

| Parameter | Condition |

| GC Column | Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Oven Program | 150 °C hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 10 min |

| Injector Temperature | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Range | 50-650 m/z |

Mass Spectrometry-Based Metabolomics for this compound Profiling

Mass spectrometry-based metabolomics has emerged as a critical tool for obtaining a comprehensive understanding of the metabolic fate of this compound in biological systems. nih.gov This approach, typically involving liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), allows for the simultaneous detection and identification of a wide range of metabolites. creative-proteomics.comresearchgate.net The high sensitivity and selectivity of MS/MS make it particularly well-suited for analyzing the complex biological matrices in which this compound and its metabolites are found. agriculturejournals.czcreative-proteomics.com

In a typical metabolomics workflow, an extracted biological sample is analyzed by LC-MS/MS, and the resulting data is processed to identify features (ions with a specific mass-to-charge ratio and retention time) that are altered in response to this compound administration. By comparing the fragmentation patterns of these features to those of known compounds or to spectral libraries, metabolites can be identified. rsc.org This approach can reveal novel metabolic pathways and provide insights into the biological activity of this compound. nih.gov

Advanced Sample Preparation Techniques for this compound Extraction from Biological Matrices

The effective extraction of this compound from complex biological matrices such as plasma, urine, and plant tissues is a critical first step in any analytical procedure. jfda-online.com The choice of extraction technique depends on the nature of the sample matrix and the physicochemical properties of the analyte. mdpi.com

For liquid samples like plasma and urine, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed. nih.gov LLE involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. SPE utilizes a solid sorbent to retain the analyte, which is then eluted with a suitable solvent, providing a cleaner extract. nih.gov For plant materials, more exhaustive techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can be used to enhance extraction efficiency. researchgate.netnih.gov These modern techniques often offer advantages over traditional methods, including reduced solvent consumption and shorter extraction times. researchgate.net

Due to the presence of this compound and its metabolites as conjugates (e.g., glucuronides and sulfates) in biological fluids, an enzymatic hydrolysis step using β-glucuronidase and/or sulfatase is often necessary to release the aglycones prior to extraction. nih.govagriculturejournals.cz

Development and Validation of Robust Analytical Protocols for this compound in Academic Research

The development and validation of robust analytical protocols are essential to ensure the reliability and reproducibility of research findings on this compound. Method validation is performed in accordance with guidelines from the International Council for Harmonisation (ICH). amsbiopharma.comeuropa.euich.orgeuropa.eugmp-compliance.orgfda.gov The key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). amsbiopharma.com

Specificity is the ability of the method to accurately measure the analyte in the presence of other components in the sample matrix. amsbiopharma.com

Linearity is demonstrated by a direct proportional relationship between the analyte concentration and the analytical signal over a defined range. amsbiopharma.com

Accuracy refers to the closeness of the measured value to the true value and is often assessed by recovery studies in spiked samples. amsbiopharma.com

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). researchgate.net

Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected by the method. nih.gov

Limit of Quantification (LOQ) is the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. nih.gov

The following table provides an example of acceptance criteria for the validation of an analytical method for an isoflavonoid (B1168493) like this compound.

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.995 |

| Accuracy (% Recovery) | 80-120% |

| Precision (% RSD) | ≤ 15% |

| Specificity | No interference at the retention time of the analyte |

| LOD | Signal-to-noise ratio of 3:1 |

| LOQ | Signal-to-noise ratio of 10:1 |

Genetic Engineering and Synthetic Biology Approaches to Kievitone Hydrate

Manipulation of Kievitone (B1673638) Hydrate (B1144303) Biosynthetic Genes in Host Organisms

The primary gene of interest in this domain is the one encoding kievitone hydratase. Research has identified and characterized the gene sequence for kievitone hydratase in fungal species such as Fusarium solani f. sp. phaseoli researchgate.netplos.orgnih.govnih.gov. Furthermore, a putative kievitone hydratase sequence, designated NhKHS, has been identified in Nectria haematococca, the teleomorph state of F. solani researchgate.netplos.orgnih.govnih.gov.

Manipulation of these genes typically involves isolating the DNA sequence encoding the enzyme. For enhanced production in heterologous systems, codon optimization is often employed. For instance, codon-harmonized gene variants of KHS from Nectria haematococca were designed for expression in Pichia pastoris, a common yeast host plos.orgnih.gov. This genetic manipulation allows for the efficient expression of the functional enzyme in a controlled laboratory setting, moving beyond its natural, often difficult-to-cultivate, microbial hosts.

Heterologous Expression Systems for Kievitone Hydratase Production and Characterization

Heterologous expression systems are crucial for producing enzymes like kievitone hydratase in quantities and purities suitable for detailed study and potential industrial use. The methylotrophic yeast Pichia pastoris has emerged as a highly effective host for the heterologous expression of NhKHS from Nectria haematococca researchgate.netplos.orgnih.govnih.gov.

Following the successful heterologous expression, researchers have confirmed the kievitone hydration activity of the recombinant NhKHS researchgate.netplos.orgnih.govnih.gov. The enzyme was subsequently purified from the Pichia pastoris culture supernatant, allowing for comprehensive biochemical characterization researchgate.net. These studies have provided insights into the enzyme's properties, including its substrate specificity and kinetic parameters, often using model substrates like xanthohumol (B1683332) (XN) due to its structural similarity and availability researchgate.netplos.orgnih.gov.

Table 1: Biochemical Properties of Recombinant NhKHS

| Parameter | Value | Notes |

| Optimal pH | 6.0 | Determined using xanthohumol (XN) as substrate. |

| Optimal Temperature | 35°C | Determined using xanthohumol (XN) as substrate. |

| Apparent Vmax | 7.16 μmol min⁻¹ mg⁻¹ | For hydration of XN. |

| Km | 0.98 ± 0.13 mM | For hydration of XN. |

| Molecular Structure | Homodimeric glycoprotein | Purified recombinant NhKHS. |

| Enzyme Class | Hydro-lyase (EC 4.2.1.95) | Catalyzes the addition of water to a double bond. |

| Natural Substrate | Kievitone (KV) | Forms hydroxy-kievitone (HO-KV). |

| Model Substrate | Xanthohumol (XN) | Used for biochemical studies due to good activity and availability. |

The use of Pichia pastoris as a host system is advantageous due to its robust protein secretion capabilities and well-established genetic manipulation tools, facilitating the production of functional, recombinant enzymes researchgate.netplos.orgnih.govnih.gov.

Synthetic Biology Applications for Pathway Reconstruction and Optimization

Synthetic biology principles are applied to design, construct, and optimize biological systems for novel functions. In the context of producing specific metabolites or enzymes, this involves reconstructing or optimizing entire biosynthetic pathways in engineered host organisms nih.govhudsonlabautomation.comscielo.org.mx.

While the direct reconstruction of the pathway leading to kievitone is not detailed in the provided literature, the heterologous expression of kievitone hydratase itself represents a key application of synthetic biology. By transferring the gene encoding this enzyme into a suitable host like Pichia pastoris, researchers can create a "cell factory" capable of producing the enzyme. Further optimization could involve:

Pathway Engineering : If the upstream pathway for kievitone biosynthesis were to be engineered into a host, synthetic biology tools would be essential for assembling and optimizing the necessary genes.

Enzyme Engineering : Modifications to the NhKHS gene or protein could be explored to enhance its catalytic efficiency, substrate specificity, or stability, thereby optimizing its utility for biocatalysis.

Metabolic Control : Synthetic gene circuits could potentially be designed to regulate the expression of the kievitone hydratase gene, ensuring optimal production levels and minimizing metabolic burden on the host organism.

The ability to produce specific enzymes through synthetic biology approaches opens avenues for biocatalytic transformations, offering sustainable and efficient methods for chemical synthesis nih.gov.

Ecological and Evolutionary Aspects of Kievitone Hydrate

Co-evolutionary Dynamics between Kievitone (B1673638) Hydrate (B1144303) and Plant Pathogens

The interaction between plants and pathogens is a dynamic process characterized by reciprocal evolutionary changes. Plants develop defense mechanisms, such as the production of antimicrobial compounds called phytoalexins, while pathogens evolve strategies to overcome these defenses. The relationship between the phytoalexin kievitone and the enzyme kievitone hydratase, which converts it to kievitone hydrate, is a classic example of this co-evolutionary arms race. nih.govmdpi.com

Kievitone is an isoflavonoid (B1168493) phytoalexin produced by legumes, such as the French bean (Phaseolus vulgaris), in response to fungal infection. nih.govapsnet.org It exhibits fungitoxic properties that inhibit the growth of potential pathogens. apsnet.org However, successful pathogens of these plants have evolved a counter-defense mechanism: the secretion of an enzyme called kievitone hydratase (KHase). apsnet.orgexpasy.org This enzyme catalyzes the addition of a water molecule to the dimethylallyl side chain of kievitone, converting it into the less toxic metabolite, this compound. nih.govqmul.ac.uk

Research has established a strong correlation between the ability of a fungus to detoxify kievitone and its virulence on bean plants. nih.gov Studies involving numerous wild-type isolates of Fusarium and its teleomorph Nectria have demonstrated that the most aggressive pathogens are highly efficient at producing extracellular kievitone hydratase. apsnet.orgapsnet.org Variants of the virulent fungus Fusarium solani f. sp. phaseoli that showed reduced KHase activity were also found to be less pathogenic to beans. This enzymatic detoxification is not merely a byproduct of metabolism but a critical virulence factor that allows the pathogen to breach the host's chemical defenses and successfully colonize its tissues. nih.govfrontiersin.org This dynamic, where the plant's chemical weapon (kievitone) is neutralized by the pathogen's enzymatic shield (kievitone hydratase), drives the selection pressures on both organisms, fueling their ongoing co-evolution.

Table 1: Relationship between Kievitone Hydratase (KHase) production and pathogenicity for selected fungal isolates on Phaseolus vulgaris. Data compiled from studies on fungal detoxification mechanisms. apsnet.orgapsnet.org

Ecological Significance of this compound in Plant Community Interactions

The ecological role of this compound extends beyond the direct plant-pathogen interaction. The enzymatic conversion of a potent antimicrobial phytoalexin into a less toxic compound alters the chemical landscape of the immediate environment, such as the rhizosphere or necrotic plant tissue. This detoxification can have cascading effects on the broader microbial community.

Phytoalexins like kievitone can exert a selective pressure not only on the primary pathogen but also on the surrounding soil and plant-associated microorganisms. By neutralizing this defense, a successful pathogen modifies the habitat, potentially making it more hospitable for other, secondary colonizers that lack the specific detoxification enzymes but are also sensitive to the original phytoalexin. The presence of this compound, therefore, signifies a chemically altered niche where the rules of microbial competition have been changed.

This process may facilitate shifts in microbial community structure. For example, the necrotic lesion created by a primary pathogen that produces kievitone hydratase becomes a resource-rich environment. The detoxification of kievitone could allow for the establishment of saprophytic fungi and bacteria that would have otherwise been inhibited. This suggests that the significance of this compound is not just in its reduced toxicity, but in its role as an indicator of a biological process that reshapes microbial community dynamics and succession in the context of plant disease.

Evolutionary Trajectories of Kievitone Hydratase Genes Across Fungal Species

The evolution of the kievitone hydratase gene (khs) provides a molecular lens through which to view pathogen adaptation. The ability to detoxify kievitone is not uniformly distributed across all fungi; it appears to be a specialized trait, particularly among successful pathogens of kievitone-producing plants. nih.govnih.gov

Genetic studies on Fusarium solani f. sp. phaseoli led to the cloning of the khs gene. nih.gov Subsequent analysis revealed that all tested isolates that cause severe disease on beans possessed this gene sequence. Interestingly, sequences with some similarity to khs were also detected in other F. solani isolates and the related species Nectria haematococca. However, some strains of F. oxysporum, which are not pathogenic on beans but can be induced to produce kievitone hydratase activity, did not have detectable DNA homology to the khs probe. nih.gov This suggests a complex evolutionary history, which could involve either convergent evolution (where different, unrelated genes evolve to perform the same function) or significant divergence of the gene from a common ancestor.

The distribution of this detoxification ability across different fungal species and strains highlights its role as a key adaptive trait. The presence of the khs gene appears to be a strong marker for a specific pathogenic lifestyle focused on hosts like the French bean. The evolution of such detoxification genes is a critical step in the emergence of new pathogenic threats and the expansion of a pathogen's host range. frontiersin.orgcdnsciencepub.com

Table 2: Survey of this compound Formation by Intact Mycelia of Various Fusarium and Nectria Isolates. This table summarizes the distribution of the detoxification ability across different fungal groups. apsnet.orgapsnet.org

Role of this compound in Plant Stress Adaptation and Resilience

From the plant's perspective, the production of phytoalexins like kievitone is a critical component of its induced defense system, an adaptation to biotic stress. nih.govjustagriculture.inpugetsound.edu When a plant detects a potential pathogen, it activates a cascade of biochemical pathways leading to the synthesis and accumulation of these antimicrobial compounds at the site of infection. nih.gov The speed and magnitude of this response often determine whether the plant will successfully resist the attack. apsnet.org In resistant cowpea varieties, for instance, kievitone accumulates rapidly to concentrations high enough to inhibit the invading fungus. apsnet.org

The presence of this compound in infected tissue represents a successful countermeasure by the pathogen, indicating that the plant's first line of chemical defense has been breached. Therefore, the role of this compound in the context of plant resilience is that of an indicator of a specific type of stress pressure—an attack by an adapted pathogen.

Interdisciplinary Perspectives and Future Directions in Kievitone Hydrate Research

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Kievitone (B1673638) Hydrate (B1144303) Studies

Omics technologies offer a holistic view of the biological systems interacting with kievitone hydrate, from the genetic blueprint to the metabolic footprint. frontiersin.orgnih.gov The integration of genomics, proteomics, and metabolomics provides a powerful toolkit to investigate the biosynthesis, enzymatic conversion, and cellular impact of this compound.

Genomics: Genomic approaches focus on identifying and characterizing the genes responsible for the production of enzymes that interact with kievitone and its hydrate. A key gene in this context is the one encoding kievitone hydratase (KHase), the enzyme produced by fungi like Fusarium solani f. sp. phaseoli to detoxify kievitone by converting it to this compound. researchgate.netrhea-db.org Genomic analysis allows for the identification of the khs gene, understanding its regulation, and exploring its presence and variation across different fungal species. This can reveal insights into pathogen-host interactions and the evolution of detoxification pathways. rhea-db.org

Proteomics: Proteomics enables the large-scale study of proteins, particularly the expression, structure, and function of enzymes like kievitone hydratase. Research has shown that this enzyme is a secreted glycoprotein. nih.gov Proteomic techniques can be used to quantify the expression levels of KHase under different induction conditions, for instance, by other isoflavonoids like biochanin A, which has been shown to significantly increase secreted enzyme activity. nih.govebi.ac.uk Such studies can also identify post-translational modifications that may affect enzyme stability and activity.

Metabolomics: Metabolomics involves the comprehensive analysis of metabolites in a biological system. In the context of this compound, metabolomic profiling can track the conversion of kievitone to its hydrated form in real-time within a fungal culture or a plant-pathogen interaction zone. hmdb.ca Using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can quantify the levels of kievitone, this compound, and other related isoflavonoid (B1168493) metabolites, providing a dynamic picture of the detoxification process. nih.govnih.gov This approach can also help identify previously unknown downstream metabolites or related pathways influenced by the presence of this compound.

The following table outlines the application of omics technologies in this compound research:

| Omics Technology | Object of Study | Research Focus | Potential Insights |

| Genomics | khs gene and related genetic elements | Gene identification, sequence analysis, regulatory mechanisms, phylogenetic distribution | Understanding the genetic basis of kievitone detoxification; evolution of fungal pathogenicity. rhea-db.org |

| Proteomics | Kievitone hydratase (KHase) enzyme | Expression levels, post-translational modifications, protein-protein interactions | Optimizing enzyme production; understanding enzyme function and regulation. nih.gov |

| Metabolomics | Kievitone, this compound, and other isoflavonoids | Metabolic profiling, pathway analysis, quantification of metabolites | Mapping the detoxification pathway; discovering new metabolites and biological interactions. hmdb.ca |

Computational Modeling and Cheminformatics in Understanding this compound Interactions

Computational modeling and cheminformatics are indispensable tools for predicting and analyzing the behavior of this compound at a molecular level. f1000research.comresearcher.life These in silico methods allow researchers to investigate its physicochemical properties, potential interactions with biological macromolecules, and structural characteristics without the need for extensive laboratory experiments.

Cheminformatics databases like PubChem provide foundational data on this compound, including its molecular formula (C20H22O7), computed properties, and structure. nih.gov This information serves as the starting point for more complex computational studies.

Molecular docking is a key computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. openmedicinalchemistryjournal.comjksus.orgchula.ac.th In the case of this compound, docking simulations could be employed to model its interaction with the active site of kievitone hydratase. This can help elucidate the specific amino acid residues involved in catalysis and substrate binding. Furthermore, docking could be used to screen this compound against other potential biological targets, helping to hypothesize new biological functions.

Molecular dynamics (MD) simulations can further refine these models by simulating the movement of atoms in the molecule and its protein target over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

Unexplored Biological Roles and Mechanisms of this compound

The primary and most well-documented biological role of this compound is as a detoxified, less fungitoxic metabolite of the phytoalexin kievitone. ebi.ac.ukapsnet.org The conversion is catalyzed by the extracellular enzyme kievitone hydratase, secreted by pathogens such as Fusarium solani f. sp. phaseoli to overcome the defense mechanisms of host plants like the French bean (Phaseolus vulgaris). apsnet.orgexpasy.org

However, the biological activities of this compound itself, beyond its role as a detoxification product, remain largely unexplored. As an isoflavonoid, it belongs to a class of compounds known for a wide range of biological activities. Future research could investigate several potential roles:

Modulation of Plant Responses: Does the accumulation of this compound in the plant tissue trigger secondary defense responses or influence the plant's microbiome?

Allelopathic Activity: Could this compound affect the growth of other microorganisms, either pathogenic or beneficial, in the plant's vicinity?

Interaction with Other Proteins: Beyond its interaction with kievitone hydratase, could this compound bind to and modulate the function of other plant or microbial proteins? Its structure as a hydroxyisoflavanone suggests the potential for such interactions. ebi.ac.uk

Investigating these areas would require a combination of bioassays, advanced analytical techniques to detect its presence and concentration in different biological compartments, and the computational methods described previously to predict potential interaction partners.

Potential for Biotechnological Applications Derived from Basic this compound Research

Basic research into the kievitone-to-kievitone hydrate conversion pathway offers significant potential for biotechnological applications, primarily through the study and engineering of the kievitone hydratase enzyme for biocatalysis. nih.govnih.gov Biocatalysis utilizes enzymes to perform chemical reactions, often with high specificity and under environmentally benign conditions. dtu.dk

Enzyme engineering, through techniques like directed evolution and rational design, can be applied to modify kievitone hydratase for various research and industrial purposes. nih.govau.dk

Engineering for Biocatalysis: Kievitone hydratase catalyzes the specific hydration of a double bond in the prenyl side chain of kievitone. qmul.ac.ukenzyme-database.org This specific catalytic activity could be harnessed. Protein engineering could be used to alter the enzyme's substrate specificity, allowing it to act on other prenylated flavonoids or related compounds to create novel hydroxylated molecules. These new molecules could then be screened for interesting properties.

Improving Enzyme Properties: Research has noted that kievitone hydratase is often expressed at low levels, making its purification and study challenging. nih.gov Genetic engineering techniques could be used to overexpress the enzyme in microbial hosts like E. coli or yeast, facilitating large-scale production for structural studies and biocatalytic applications. dtu.dk Further engineering could improve its stability, catalytic efficiency, and tolerance to industrial process conditions.

The table below summarizes potential enzyme engineering strategies for kievitone hydratase.

| Engineering Strategy | Target Property | Research Goal | Potential Biotechnological Application |

| Rational Design | Substrate Specificity | Modify the active site to accept different prenylated compounds. | Biocatalytic synthesis of novel hydroxylated flavonoids for research. au.dk |

| Directed Evolution | Catalytic Efficiency (kcat/Km) | Generate and screen enzyme variants for faster conversion rates. | More efficient biocatalytic processes for creating hydrated compounds. nih.gov |

| Codon Optimization & Overexpression | Enzyme Yield | Increase the production of functional enzyme in a heterologous host. | Facilitate large-scale production for structural biology and biocatalytic screening. dtu.dk |

| Protein Engineering | Thermostability / pH stability | Introduce mutations to enhance enzyme robustness under various conditions. | Development of a more versatile and durable biocatalyst for broader applications. dtu.dk |

Challenges and Emerging Methodologies in this compound Scholarship

The study of this compound and related isoflavonoids is not without its challenges. These compounds are often present in low concentrations within complex biological matrices, making their extraction, detection, and quantification difficult. nih.gov

Challenges:

Low Abundance: As a metabolite, this compound concentration can be very low, requiring highly sensitive analytical methods for detection. nih.gov

Complex Matrices: Extracting and purifying this compound from plant tissues or fungal cultures requires overcoming interference from numerous other compounds. mdpi.commdpi.com

Enzyme Expression: The low natural expression of kievitone hydratase has historically been a barrier to its purification and detailed characterization. nih.gov

Hydrate Stability: The study of any hydrate compound can be complicated by potential phase transitions or dehydration under different analytical or storage conditions. nih.gov

Emerging Methodologies:

To address these challenges, researchers are increasingly adopting modern analytical and extraction techniques. nih.gov

Advanced Extraction Methods: Traditional solvent extraction methods are being supplemented or replaced by more efficient techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Solid-Phase Extraction (SPE), which can improve recovery and reduce sample degradation. mdpi.comresearchgate.net

High-Sensitivity Chromatography: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) has become a cornerstone for the analysis of isoflavonoids. nih.govnih.gov This combination provides excellent separation, high sensitivity, and structural information, allowing for the reliable identification and quantification of compounds like this compound even at low levels.

Capillary Electrophoresis (CE): CE is another powerful separation technique that requires very small sample volumes and offers high resolution, making it suitable for analyzing precious or limited samples. mdpi.com

The following table compares traditional and emerging methodologies in the field.

| Aspect | Traditional Methodologies | Emerging Methodologies |

| Extraction | Liquid-liquid extraction, Soxhlet | Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Solid-Phase Extraction (SPE) mdpi.comresearchgate.net |

| Separation & Detection | Thin-Layer Chromatography (TLC), UV-Vis Spectroscopy | High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), Mass Spectrometry (MS) mdpi.comnih.gov |

| Enzyme Study | Protein purification from native source | Heterologous expression, gene synthesis, CRISPR-based gene editing |

| Structural Analysis | Chemical degradation, basic NMR/MS | High-field NMR, X-ray crystallography (of enzyme-ligand complex), Cryo-EM |

Q & A

What is the enzymatic mechanism of kievitone hydratase (KHS), and how does it contribute to fungal pathogenicity?

Basic

Kievitone hydratase (EC 4.2.1.95) catalyzes the hydration of the prenyl moiety in the phytoalexin kievitone, converting it into hydroxy-kievitone. This reaction neutralizes the antimicrobial activity of kievitone, enabling fungal pathogens like Nectria haematococca to evade plant defenses. The enzyme operates via a cofactor-independent mechanism, adding water to the non-activated double bond to form a tertiary alcohol . Methodologically, activity confirmation involves heterologous expression in Pichia pastoris and HPLC-based detection of the hydrated product .

How can researchers detect and quantify kievitone hydratase activity in fungal isolates?

Basic

Detection involves infecting host plants (e.g., Phaseolus vulgaris) and measuring the conversion of kievitone to hydroxy-kievitone using chromatographic techniques (TLC, HPLC). Southern blot hybridization under low stringency identifies homologous sequences in fungal genomes, while heterologous expression in Pichia pastoris validates enzymatic activity . Quantification uses kinetic assays with xanthohumol (XN) as a model substrate, measuring Vmax (7.16 μmol·min⁻¹·mg⁻¹) and Km (0.98 mM) at pH 6.0 and 35°C .

What are the optimal biochemical conditions for kievitone hydratase activity?

Basic

Purified recombinant NhKHS shows peak activity at pH 6.0 and 35°C. Kinetic parameters are determined using Michaelis-Menten plots, with XN as a substrate. The enzyme exhibits homodimeric glycoprotein structure, confirmed via SDS-PAGE and glycosylation staining . Researchers should use buffered assays (e.g., citrate-phosphate buffer) and monitor temperature stability to avoid denaturation above 40°C .

What strategies are effective for recombinant expression of kievitone hydratase?

Advanced

Heterologous expression in Pichia pastoris is optimal due to its ability to perform post-translational modifications (e.g., glycosylation). Use codon-optimized sequences cloned into pPICZα vectors, followed by methanol induction. Affinity chromatography (e.g., His-tag purification) yields active enzyme. E. coli systems often fail due to improper folding or lack of glycosylation .

How does substrate promiscuity impact the biocatalytic potential of kievitone hydratase?

Advanced

NhKHS exhibits broad substrate specificity, acting on chalcones (e.g., xanthohumol) and other prenylated flavonoids. This promiscuity enables applications in synthesizing enantiopure tertiary alcohols. To assess specificity, screen substrates via GC-MS or NMR, comparing hydration rates. Structural flexibility in the active site, inferred from conserved residues in homologs, may explain this trait .

How does kievitone hydratase differ from phaseollidin hydratase (EC 4.2.1.97)?

Advanced

Though both detoxify phytoalexins, they are distinct enzymes. KHS targets kievitone’s prenyl group, while phaseollidin hydratase acts on phaseollidin’s methylbutenyl side-chain. Separation via ion-exchange chromatography and differential inhibition assays can distinguish their activities. Genetic analyses show no sequence homology, confirming separate evolutionary origins .

Which structural features of kievitone hydratase are critical for catalysis?

Advanced

Conserved residues in the middle and C-terminal regions (e.g., Ser-153, Asp-212) are hypothesized to mediate substrate binding or proton transfer. Site-directed mutagenesis of these residues, followed by kinetic assays, can validate their roles. Homology modeling using Aspergillus homologs provides structural insights despite low sequence identity (<45%) .

What experimental approaches link kievitone hydratase activity to fungal virulence?

Advanced

Pathogenicity assays compare wild-type and khs-knockout strains on susceptible plants (e.g., Phaseolus vulgaris). Virulence correlates with hydroxy-kievitone production, quantified via LC-MS. Complementation studies restore virulence in knockouts, confirming khs as a key virulence factor .

How can kievitone hydratase be applied in biocatalysis for tertiary alcohol synthesis?

Advanced

NhKHS enables green synthesis of chiral tertiary alcohols under mild conditions (aqueous buffer, ambient temperature). Optimize reactions by varying substrate concentrations (0.5–2.0 mM) and monitoring enantiomeric excess via chiral HPLC. Scale-up requires immobilization on solid supports to enhance stability .

How to resolve contradictions in substrate specificity among kievitone hydratase homologs?

Advanced

Contradictions arise from sequence divergence (e.g., Fusarium solani vs. N. haematococca). Address this by:

Comparative kinetics : Assay homologs against a standardized substrate panel.

Structural analysis : Use cryo-EM or X-ray crystallography to map active-site differences.

Phylogenetic profiling : Identify evolutionary clades with shared specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.